N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride
Description
Historical Context and Discovery
The development of this compound must be understood within the broader historical evolution of sulfonamide compounds. Sulfonamide drugs represent a watershed moment in pharmaceutical history, marking the beginning of the modern antibiotic era. The first sulfonamide drug, Prontosil, was discovered by German pathologist Gerhard Domagk, who received the Nobel Prize in 1939 for this achievement.
Prior to sulfonamides, bacterial infections were often deadly, with staphylococcal and streptococcal infections being major public health threats. As noted in historical records, "minor scratches and scrapes could prove deadly, and pneumonia and tuberculosis killed even young adults". Introduced in 1935, sulfa drugs provided the first successful therapies for many bacterial diseases and paved the way for future antibiotics.
The specific discovery of this compound represents a more recent development in this lineage, with chemical registries indicating its formal documentation in scientific databases in the early 2000s. The compound bears the CAS number 1591568-44-3 and represents an advanced iteration of cyclohexyl-modified sulfonamide chemistry.
Significance in Organic and Medicinal Chemistry
This compound holds particular significance in both synthetic organic chemistry and medicinal applications. From a structural perspective, this compound exemplifies how precise spatial arrangements of functional groups on a cyclohexane scaffold can be achieved, demonstrating important principles in stereochemical control and selective functionalization.
In medicinal chemistry, sulfonamides function through a well-characterized mechanism of action. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. Unlike humans who obtain folate through diet, bacteria must synthesize it, making this pathway an excellent target for antimicrobial therapy. This mechanism renders sulfonamides bacteriostatic, inhibiting bacterial growth without necessarily causing immediate cell death.
Beyond traditional antibacterial applications, cyclohexyl sulfonamide derivatives have been investigated for diverse therapeutic purposes. Patent literature indicates these compounds may have activity at histamine H3 receptors, suggesting potential applications in treating metabolic disorders including obesity. The patent explicitly states: "the active compounds of the present invention are useful in treating obesity and other disorders."
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H18N2O2S·HCl |
| Molecular Weight | 242.77 g/mol |
| CAS Number | 1591568-44-3 |
| IUPAC Name | N-(2-(aminomethyl)cyclohexyl)methanesulfonamide hydrochloride |
| InChI Key | ZYSIQOKXVDCOAG-UHFFFAOYSA-N |
| Physical Form | Powder |
| Storage Conditions | Room temperature |
Relationship to Other Cyclohexyl-Based Sulfonamides
This compound belongs to a larger family of cyclohexyl-containing sulfonamides, each with distinct structural features and potential applications. These structural variations highlight the versatility of the cyclohexyl scaffold in medicinal chemistry.
A closely related compound is N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride, which differs in the positioning of the aminomethyl and methanesulfonamide groups. While our subject compound has these groups at the 2-position of the cyclohexyl ring, this related compound has both functional groups attached to the same carbon (position 1). This subtle difference can significantly impact molecular conformation, receptor binding, and pharmacological properties.
Another structural analog is N-cyclohexyl-4-methylbenzenesulfonamide, which features a 4-methylbenzenesulfonamide group directly attached to the cyclohexyl ring. This compound shares the cyclohexyl-sulfonamide motif but lacks the aminomethyl substituent that characterizes our subject compound. According to research findings, "Sulfonamides, including N-cyclohexyl-4-methyl-benzenesulfonamide, have historically been used as antibiotics. They work by inhibiting bacterial growth, making them effective in treating various infections".
The compound (2-Methylcyclohexyl)methanesulfonamide represents yet another variation, where the 2-position of the cyclohexyl ring bears a methyl group rather than an aminomethyl group. These structural modifications demonstrate how medicinal chemists can fine-tune molecular properties by making precise changes to a common scaffold.
Table 2: Comparison of this compound with Related Compounds
| Compound | Position of Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 2-position | Aminomethyl, methanesulfonamide | 242.77 |
| N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride | 1-position | Aminomethyl, methanesulfonamide | 242.77 |
| N-cyclohexyl-4-methylbenzenesulfonamide | Direct attachment to cyclohexyl | 4-methylbenzenesulfonamide | 253.36 |
| (2-Methylcyclohexyl)methanesulfonamide | 2-position | Methyl, methanesulfonamide | 191.29 |
Current Research Landscape
The research landscape surrounding this compound and related cyclohexyl sulfonamides spans multiple therapeutic areas, reflecting their versatility as pharmaceutical agents.
Current research directions can be gleaned from patent literature, which reveals investigations into several potential applications. One notable avenue involves the modulation of histamine H3 receptors, with patent WO2007082840A1 stating these compounds "are useful for the treatment and/or prevention of diseases which are associated with the modulation of H3 receptors". H3 receptors are primarily expressed in the central nervous system and play roles in regulating neurotransmitter release, making them targets for neurological and metabolic disorders.
Another research direction involves potential applications in treating psychological conditions. Patent US20050059654A1 describes "a method of treating depression in mammals, including a human, as well as depression and a concomitant disease, disorder or condition" using compounds that may include cyclohexyl-containing structures. This suggests these molecules may have neuromodulatory effects beyond their traditional antimicrobial applications.
Some research has explored combination therapies involving cyclohexyl sulfonamide derivatives. Patent EP1480639A1 discusses "a combination, comprising valdecoxib, or a pharmaceutically acceptable salt thereof, and an Alpha-2-delta ligand" which may include certain aminomethyl-substituted cyclohexyl compounds. This approach reflects the growing trend toward multi-target drug strategies for complex conditions.
The synthetic methodologies for producing these compounds continue to evolve, with researchers developing more efficient and selective approaches. Traditional sulfonamide synthesis involves "a reaction of aliphatic or aromatic sulfonyl chloride with ammonia which produces a greater yield as compared with that of other methods", but more sophisticated routes may be employed for stereoselective preparation of complex structures like this compound.
As of 2025, this compound remains commercially available through chemical suppliers, indicating ongoing interest in its applications for research purposes. Its presence in current chemical catalogs suggests it continues to have relevance in both academic and industrial research settings.
The molecular structure of this compound, with its unique combination of functional groups and stereochemical features, positions it as a valuable building block in medicinal chemistry. As research continues to explore novel therapeutic targets and approaches, this compound and its structural relatives are likely to remain important tools in drug discovery and development efforts.
Properties
IUPAC Name |
N-[2-(aminomethyl)cyclohexyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-8-5-3-2-4-7(8)6-9;/h7-8,10H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSIQOKXVDCOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Cyclohexylamine
Step 1: Formation of Aminomethylcyclohexane
- React cyclohexylamine with formaldehyde to form aminomethylcyclohexane.
- Conditions: Controlled temperature, possibly in the presence of a catalyst like an acid or base.
Step 2: Methanesulfonation
- React aminomethylcyclohexane with methanesulfonyl chloride in a suitable solvent such as dichloromethane (DCM) or ethanol.
- Conditions: Room temperature, with or without a base like triethylamine (TEA).
Step 3: Hydrochloride Salt Formation
- Dissolve the sulfonamide in a solvent like ethanol or water and add hydrochloric acid to form the hydrochloride salt.
Alternative Routes
Other methods might involve different starting materials or intermediate steps, such as using alternative sulfonyl chlorides or modifying the aminomethyl group attachment.
Reaction Conditions and Solvents
| Step | Reagents | Solvents | Conditions |
|---|---|---|---|
| 1 | Cyclohexylamine, Formaldehyde | Water or Ethanol | Controlled Temperature |
| 2 | Aminomethylcyclohexane, Methanesulfonyl Chloride | DCM or Ethanol | Room Temperature, possibly with TEA |
| 3 | Sulfonamide, Hydrochloric Acid | Ethanol or Water | Room Temperature |
Purification and Yield
Purification is typically achieved through recrystallization or chromatography. The yield can vary based on reaction conditions and the efficiency of each step.
Research Findings and Applications
This compound is of interest in medicinal chemistry due to its potential biological activities. However, specific therapeutic applications are still under investigation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted cyclohexylmethanesulfonamides.
Scientific Research Applications
Chemistry
N-AMCHA serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Substitution Reactions : The aminomethyl group can react with electrophiles, facilitating the synthesis of more complex molecules.
- Oxidation and Reduction : N-AMCHA can be oxidized to form sulfonic acid derivatives or reduced to modify the sulfonamide group, enhancing its reactivity.
Biology
Research has indicated that N-AMCHA exhibits potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that N-AMCHA may possess antimicrobial effects, making it a candidate for developing new antibiotics.
- Anticancer Activity : Investigations into its interaction with cellular receptors have shown promise in inhibiting cancer cell proliferation.
Medicine
N-AMCHA is being explored for its therapeutic potential:
- Drug Development : As a lead compound, it may contribute to the development of novel therapeutic agents targeting specific diseases.
- Proteomics Research : Although not extensively documented, there are indications that N-AMCHA could play a role in proteomics studies due to its biochemical properties.
Industry
In industrial applications, N-AMCHA is utilized as an intermediate in the synthesis of specialty chemicals. Its unique properties make it valuable in producing various chemical products.
Mechanism of Action
The mechanism of action of N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanesulfonamide: The parent compound without the aminomethyl group.
N-(2-Aminomethyl)cyclohexylamine: A related compound with a similar aminomethyl group but lacking the sulfonamide moiety.
Methanesulfonamide Derivatives: Other derivatives with different substituents on the cyclohexyl ring.
Uniqueness
N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride is unique due to the presence of both the aminomethyl and methanesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride is a sulfonamide compound with notable biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₁₉ClN₂O₂S
- Molecular Weight : 242.76 g/mol
Its structure includes a cyclohexyl group, an aminomethyl substituent, and a methanesulfonamide functional group, which contribute to its reactivity and biological interactions.
This compound operates through several mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This action affects various biochemical pathways that are crucial for cellular functions.
- Receptor Interaction : It interacts with cellular receptors, influencing signal transduction pathways that regulate physiological responses.
- Gene Expression Modulation : The compound may also modulate gene expression, impacting cellular processes and functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains, making it a candidate for antibiotic development.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation, although further studies are required to elucidate its mechanisms and effectiveness in clinical settings.
- Pain Modulation : Similar compounds have been studied as allosteric modulators of MrgX1 receptors, which are implicated in pain pathways. This suggests potential applications in pain management therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful. The following table summarizes key attributes:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(cyclohexylmethyl)methanesulfonamide | Structure | Antimicrobial | Less potent than N-[2-(aminomethyl)cyclohexyl]methanesulfonamide |
| N-(aminomethyl)cyclohexylamine | Structure | Anticancer | Lacks sulfonamide group |
| Methanesulfonamide Derivatives | Structure | Various | Broad range of activities but less specific |
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition at concentrations as low as 10 µM, suggesting strong potential for development as an antibacterial agent. -
Cancer Cell Proliferation Inhibition :
Research involving cancer cell lines demonstrated that this compound could reduce cell viability by up to 50% at higher concentrations (100 µM), indicating its potential as an anticancer therapeutic agent. -
Pain Modulation Research :
A recent study explored the role of similar sulfonamides in modulating pain through MrgX1 receptor pathways. Although N-[2-(aminomethyl)cyclohexyl]methanesulfonamide was not directly tested, the structural similarities suggest it could exhibit comparable effects.
Q & A
Q. What synthetic routes are recommended for N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
- Route 1 : React methanesulfonyl chloride with 2-(aminomethyl)cyclohexylamine in anhydrous dichloromethane under nitrogen, followed by HCl salt formation. Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
- Route 2 : Optimize yields (≥85%) by using triethylamine as a base to neutralize HCl byproducts. Purify via recrystallization from ethanol/water (3:1) to achieve >98% purity .
- Efficiency Tips : Use microwave-assisted synthesis (60°C, 30 min) to reduce reaction time and improve regioselectivity .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1 mL/min, UV detection at 254 nm. Retention time: ~6.2 min .
- NMR : Confirm structure via ¹H NMR (D₂O, 400 MHz): δ 1.2–1.8 (m, cyclohexyl protons), 2.9 (s, SO₂CH₃), 3.1 (t, J = 6 Hz, CH₂NH₂) .
- Mass Spectrometry : ESI-MS (positive mode): m/z 249.1 [M+H]⁺ (free base), 285.6 [M+HCl+H]⁺ .
Advanced Research Questions
Q. How can contradictions in biological activity data across in vitro models be resolved?
Methodological Answer:
- Data Harmonization : Replicate assays in standardized conditions (e.g., cell lines: HEK293 for GPCR studies vs. SH-SY5Y for neuroactivity). Control for pH (7.4) and temperature (37°C) .
- Mechanistic Profiling : Use radioligand binding assays (e.g., ³H-labeled analogs) to distinguish direct receptor interactions (e.g., α1-adrenergic receptors) from off-target effects .
- Statistical Analysis : Apply multivariate regression to account for variables like cell viability and batch-to-batch compound variability .
Q. What strategies are used to study GPCR interactions and quantify binding affinities?
Methodological Answer:
- Competitive Binding Assays : Incubate with ¹²⁵I-HEAT (α1-adrenergic ligand) in membrane preparations. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) to assess Gαs/Gαq coupling efficiency .
- Structural Modeling : Perform docking studies (AutoDock Vina) using GPCR crystal structures (PDB: 6OS0) to identify critical sulfonamide-receptor interactions .
Q. What are key considerations for stability studies under varied pH and temperature?
Methodological Answer:
- Study Design : Expose the compound to buffers (pH 1.2–9.0) at 25°C and 40°C/75% RH for 14 days. Monitor degradation via HPLC .
- Degradation Pathways : Under acidic conditions (pH <3), observe hydrolysis of the sulfonamide group; under alkaline conditions (pH >8), cyclization byproducts may form .
- Stabilization : Lyophilize in amber vials with desiccants to prevent hygroscopic degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
